9-Nitroxystearic acid
CAS No.: 50613-97-3
Cat. No.: VC20883033
Molecular Formula: C22H43NO4
Molecular Weight: 385.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50613-97-3 |
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Molecular Formula | C22H43NO4 |
Molecular Weight | 385.6 g/mol |
IUPAC Name | 8-(3-hydroxy-4,4-dimethyl-2-nonyl-1,3-oxazolidin-2-yl)octanoic acid |
Standard InChI | InChI=1S/C22H43NO4/c1-4-5-6-7-8-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Standard InChI Key | HOHGWXZGBJUUGY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCC(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
9-Nitroxystearic acid would theoretically be characterized as a stearic acid derivative with a nitroxy group (-ONO₂) at the 9-position of the carbon chain. This differs from the extensively studied 9-hydroxystearic acid, which contains a hydroxyl group (-OH) at the same position. The presence of a nitroxy group would significantly alter the compound's chemical behavior compared to its hydroxyl counterpart, particularly regarding its polarity, hydrogen bonding capability, and potential for biological interactions.
Related Compounds in Literature
Synthesis and Derivatives
Structural Modifications and Derivatives
Research on 9-HSA has investigated various structural modifications to enhance biological activity. These include:
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Modification of the hydroxyl group at position 9
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Esterification of the carboxyl group
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Conversion to amine derivatives
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Creation of silylated derivatives
For example, researchers synthesized methyl (9R)-9-hydroxystearate, (R)-2, and compound 3 with ester and ether groups bound to the C-9 position to investigate the importance of the free hydroxyl functionality . They also prepared amine isosteric structures to compare the biological behavior of methyl 9-hydroxystearate and methyl 9-aminostearate .
Biological Activity and Mechanisms
Antiproliferative Effects
Based on studies of related compounds, particularly 9-HSA, a nitroxy derivative might potentially exhibit biological activities. 9-HSA has demonstrated significant antiproliferative effects against various cancer cell lines. The exogenous administration of 9-HSA to adenocarcinoma (HT29), osteosarcoma (U2OS, or SaOS) cancer cell lines results in significant inhibition of the proliferation rate .
Molecular Mechanisms
The molecular mechanisms through which 9-HSA exerts its effects include:
These mechanisms highlight the importance of specific functional groups in the molecule. The investigation on (R)-9-hydroxystearate showed an antiproliferative effect acting through the CDKN1A and MYCBP gene expression .
Structure-Activity Relationships
The biological activity of stearic acid derivatives depends significantly on their stereochemistry. Studies comparing the enantiomers of 9-HSA have shown distinct differences in antiproliferative activity. As shown in Figure 4 of the research paper, treatment with (R)-1 and (S)-1 revealed a significantly greater effect for the (R)-enantiomer .
Research has also highlighted the importance of both the carboxy- and hydroxyl-groups in inducing the antiproliferative activity of 9-HSA . This suggests that for a compound like 9-nitroxystearic acid, the nitroxy group at position 9 and the carboxy group would likely play crucial roles in any potential biological activity.
Comparison with Other Stearic Acid Derivatives
Hydroxylated Derivatives
Several hydroxylated derivatives of stearic acid have been studied, including 9R,10S-dihydroxy-stearic acid, which is a dihydroxy monocarboxylic acid with hydroxy groups located at positions 9R and 10S . This compound has a role as a Brassica napus metabolite and is functionally related to octadecanoic acid .
Silylated Derivatives
Recent research has explored silylated derivatives of 9-hydroxystearic acid for enhanced biological activity. Compounds (11+12), which are acids bearing a silyl group at the 9-position, and compound 13, which is silylated at both the 9- and 10-positions, have shown higher antiproliferative activity in HT29 and U2OS cancer cell lines . These compounds demonstrated IC₅₀ values of 26.11 ± 0.43 nM and 25.32 ± 0.27 nM in HT29 cells and 50.40 ± 0.30 nM and 41.95 ± 0.29 nM in U2OS cells, respectively .
Table 1: IC₅₀ Values of Selected Silylated 9-HSA Derivatives Against Cancer Cell Lines
Compound | Description | HT29 IC₅₀ (nM) | U2OS IC₅₀ (nM) |
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(11+12) | Acids with silyl group at 9-position | 26.11 ± 0.43 | 50.40 ± 0.30 |
13 | Acid silylated at 9- and 10-positions | 25.32 ± 0.27 | 41.95 ± 0.29 |
(8+9) | 9-HSA methyl esters with silyl at C-10 | No activity* | No activity* |
10 | 9-HSA methyl ester silylated at C-9-C-10 | No activity* | No activity* |
*No activity observed in concentration range of 10–500 nM
Physical Properties and Characterization
Organogelator Properties
Some stearic acid derivatives, including (R)-9-hydroxystearic acid, have been studied for their organogelator properties . These compounds can form supramolecular structures through hydrogen bonding and van der Waals interactions, leading to gel formation in certain solvents. The substitution of the hydroxyl group with a nitroxy group would likely alter these self-assembly properties significantly due to the different electronic and steric characteristics of the nitroxy group.
Analytical Methods and Characterization
Spectroscopic Analysis
For related compounds, researchers have employed various analytical techniques for characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm structures and determine enantiomeric purity, often through derivatization with chiral reagents like (R)-O-acetylmandelic acid .
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Circular Dichroism (CD) measurements have been applied to study the stereochemistry and conformation of chiral derivatives .
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X-ray crystallography has been utilized to determine precise molecular structures and packing arrangements in the solid state .
Chromatographic Methods
Purification of stearic acid derivatives is commonly performed using silica gel chromatography . This technique would likely be applicable to the isolation and purification of 9-nitroxystearic acid if synthesized.
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